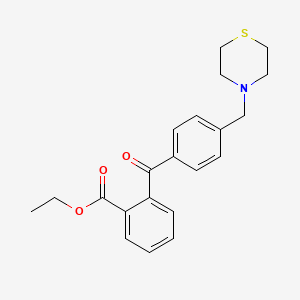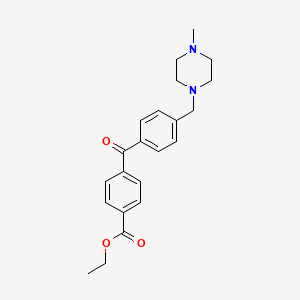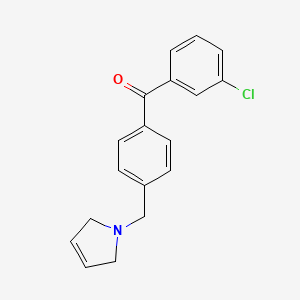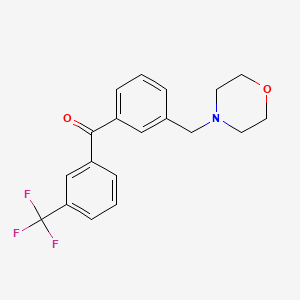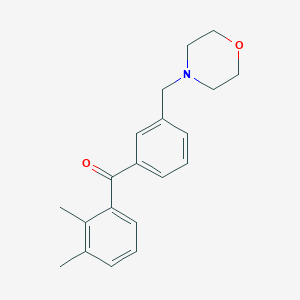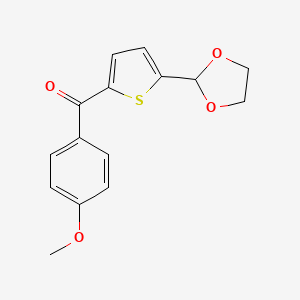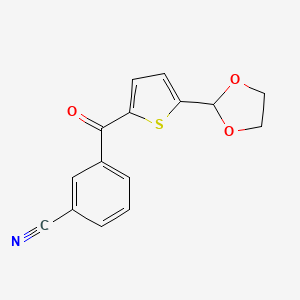
(3-Cyclohexyl)propyl 2-pyridyl ketone
描述
(3-Cyclohexyl)propyl 2-pyridyl ketone is an organic compound with the molecular formula C15H21NO. It is a ketone derivative featuring a cyclohexyl group attached to a propyl chain, which is further connected to a 2-pyridyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone can be achieved through several methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield . This reaction typically occurs under mild conditions and can be performed in a continuous flow setup, making it efficient for large-scale production.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for scalability. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Cyclohexyl)propyl 2-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
(3-Cyclohexyl)propyl 2-pyridyl ketone has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
作用机制
The mechanism of action of (3-Cyclohexyl)propyl 2-pyridyl ketone involves its interaction with molecular targets such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s affinity for hydrophobic pockets within the target molecule .
相似化合物的比较
Similar Compounds
Cyclohexyl 2-pyridyl ketone: Similar structure but lacks the propyl chain.
2-Pyridyl ketone derivatives: Various derivatives with different substituents on the pyridyl ring.
Uniqueness
(3-Cyclohexyl)propyl 2-pyridyl ketone is unique due to its specific combination of a cyclohexyl group, a propyl chain, and a 2-pyridyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
属性
IUPAC Name |
4-cyclohexyl-1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVGWJNWNMDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641991 | |
| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-62-9 | |
| Record name | 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


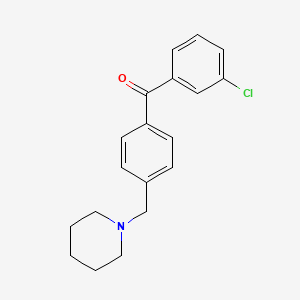

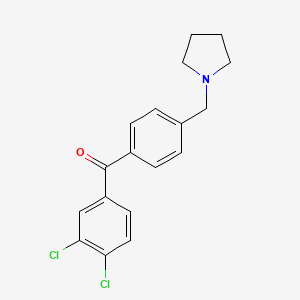
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-methyl benzophenone](/img/structure/B1613851.png)
![Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613852.png)
